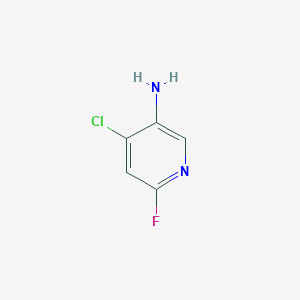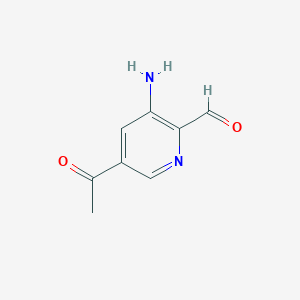
5-Acetyl-3-aminopyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-3-aminopyridine-2-carbaldehyde is a heterocyclic organic compound that features a pyridine ring substituted with acetyl, amino, and formyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-aminopyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the acetyl, amino, and formyl groups through various substitution reactions. Specific reagents and conditions may vary, but common steps include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving precursors like β-ketoesters and ammonia.
Introduction of the Acetyl Group: Acetylation can be performed using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Amination: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.
Formylation: The formyl group can be introduced using formylating agents such as formic acid or formamide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-3-aminopyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: 5-Acetyl-3-aminopyridine-2-carboxylic acid.
Reduction: 5-Acetyl-3-aminopyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Acetyl-3-aminopyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-3-aminopyridine-2-carbaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The acetyl and formyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopyridine-2-carboxaldehyde: Lacks the acetyl group, making it less versatile in certain synthetic applications.
5-Acetyl-2-aminopyridine: Lacks the formyl group, reducing its reactivity in formylation reactions.
2-Acetyl-3-aminopyridine: Different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness
5-Acetyl-3-aminopyridine-2-carbaldehyde is unique due to the presence of all three functional groups (acetyl, amino, and formyl) on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
5-acetyl-3-aminopyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c1-5(12)6-2-7(9)8(4-11)10-3-6/h2-4H,9H2,1H3 |
Clave InChI |
OIWHVNHLJXZMTH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(N=C1)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)

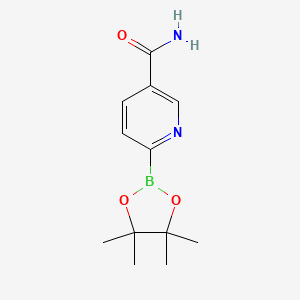
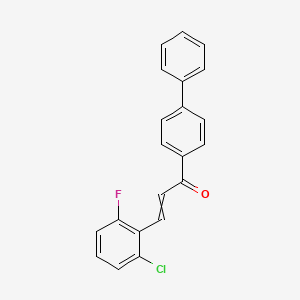
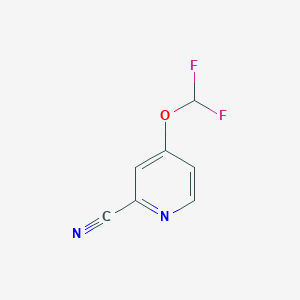

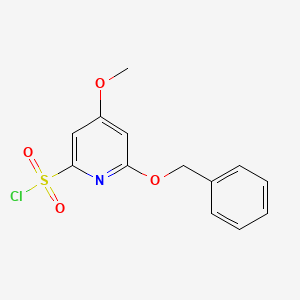
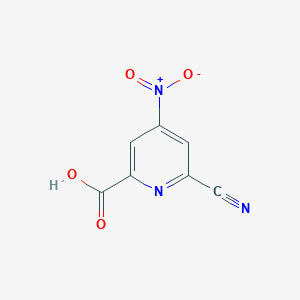

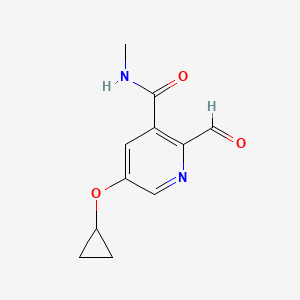

![5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
